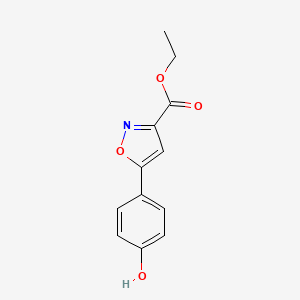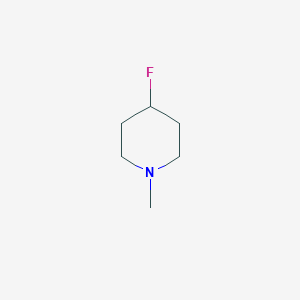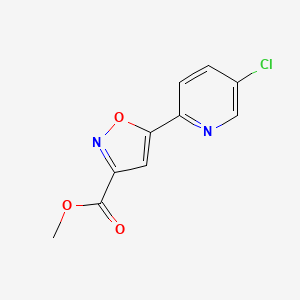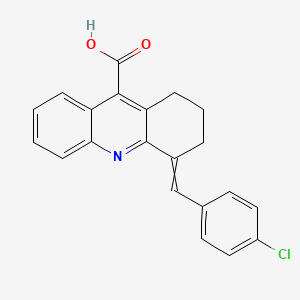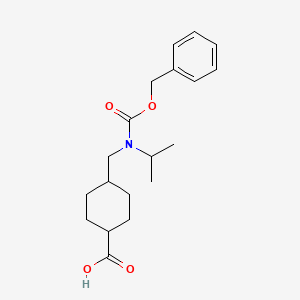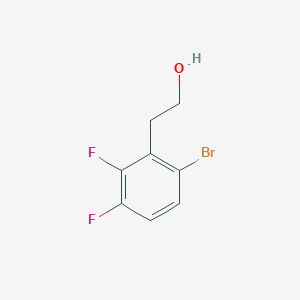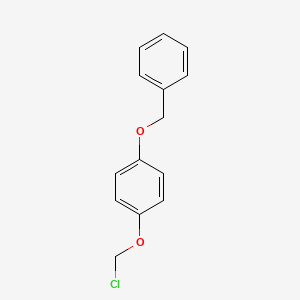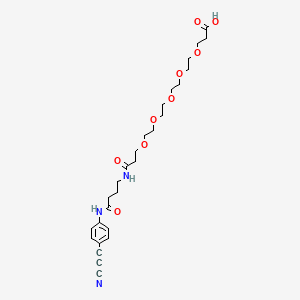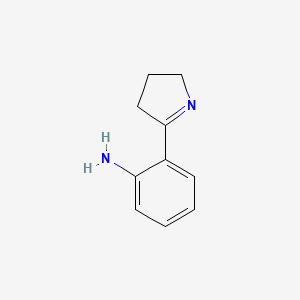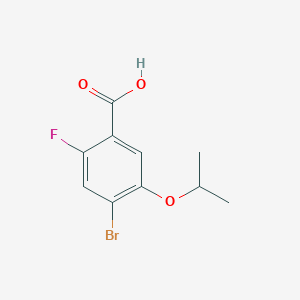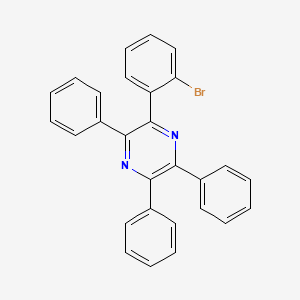
2-(2-Bromophenyl)-3,5,6-triphenylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)-3,5,6-triphenylpyrazine is an organic compound that belongs to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of bromine and phenyl groups in this compound makes it a subject of interest in various fields of research, including organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Bromophenyl)-3,5,6-triphenylpyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrazine oxides.
Reduction: Formation of dehalogenated pyrazines.
Substitution: Formation of substituted pyrazines with various functional groups.
科学的研究の応用
2-(2-Bromophenyl)-3,5,6-triphenylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(2-Bromophenyl)-3,5,6-triphenylpyrazine involves its interaction with specific molecular targets and pathways. The bromophenyl and triphenyl groups can enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the modulation of various cellular processes, including signal transduction, gene expression, and enzyme activity.
類似化合物との比較
Similar Compounds
- 2-(2-Bromophenyl)-3,5-diphenylpyrazine
- 2-(2-Bromophenyl)-3,6-diphenylpyrazine
- 2-(2-Bromophenyl)-3,4,5-triphenylpyrazine
Uniqueness
2-(2-Bromophenyl)-3,5,6-triphenylpyrazine is unique due to the specific arrangement of its bromophenyl and triphenyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability and its ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications.
特性
分子式 |
C28H19BrN2 |
|---|---|
分子量 |
463.4 g/mol |
IUPAC名 |
2-(2-bromophenyl)-3,5,6-triphenylpyrazine |
InChI |
InChI=1S/C28H19BrN2/c29-24-19-11-10-18-23(24)28-27(22-16-8-3-9-17-22)30-25(20-12-4-1-5-13-20)26(31-28)21-14-6-2-7-15-21/h1-19H |
InChIキー |
SWWYUCLHVLJIGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4Br)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


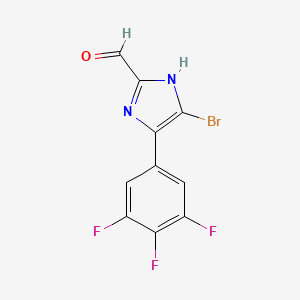
![2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol](/img/structure/B13712619.png)
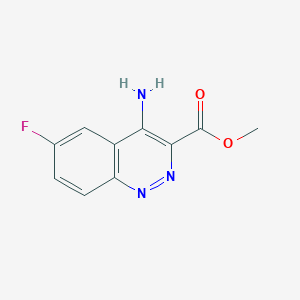
![methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B13712641.png)
